

## Part 1: Executive Summary & Structural Context

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### Compound of Interest

Compound Name: 2-(Thiophen-2-ylsulfanyl)-ethylamine  
CAS No.: 57713-47-0  
Cat. No.: B3272981

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2-Aminoethyl 2-thienyl sulfide (IUPAC: 2-(thiophen-2-ylthio)ethanamine) is a specialized organosulfur intermediate used in the synthesis of bioactive heterocyclic compounds. It serves as a critical building block for introducing the thiophene moiety—a classic bioisostere for phenyl rings—while the thioether linker provides unique metabolic and conformational properties compared to its direct carbon analog, 2-(thiophen-2-yl)ethanamine.

**Critical Distinction:** Researchers often confuse this compound with 2-thiopheneethylamine (CAS 30433-91-1). The sulfide variant contains a sulfur atom linking the ethylamine chain to the thiophene ring, significantly altering its lipophilicity (LogP), oxidation potential, and nucleophilicity.

Feature	Target: 2-Aminoethyl 2-Thienyl Sulfide	Common Analog: 2-Thiopheneethylamine
Structure	Thiophene-S-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>	Thiophene-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
Linker	Thioether (-S-)	Alkyl (-CH <sub>2</sub> -)
Key Risk	Oxidation to Sulfoxide/Sulfone	Stable to mild oxidation
State (Free Base)	Viscous Oil (Predicted)	Liquid (bp 200°C)

## Part 2: Physicochemical Profile & Solubility Data

Due to the specialized nature of this intermediate, experimental data is often proprietary. The following profile synthesizes calculated values with validated data from structural analogs (2-thiophenethiol and 2-thiopheneethylamine) to provide a reliable working baseline.

### Table 1: Physicochemical Properties

Property	Value (Predicted/Analog)	Context & Application
Molecular Weight	159.27 g/mol	Fragment-based drug design.
LogP (Octanol/Water)	1.6 – 1.9 (Predicted)	More lipophilic than the ethylamine analog (LogP 1.25).
pKa (Basic)	8.8 – 9.2 (Amine)	Protonated at physiological pH (7.4).
Appearance (Free Base)	Pale yellow oil	Likely oxidizes/darkens upon air exposure.
Appearance (HCl Salt)	White/Off-white Hygroscopic Solid	Preferred form for storage and handling.
Boiling Point	~130-140°C @ 0.5 mmHg	High vacuum required for distillation.

### Table 2: Solubility Profile (at 25°C)

Solvent	Free Base Solubility	HCl Salt Solubility	Operational Note
Water	Low (< 5 g/L)	High (> 100 g/L)	Use dilute acid (1M HCl) to dissolve free base.
Dichloromethane	High (> 200 g/L)	Low (< 1 g/L)	Ideal for extraction of the free base.
Ethanol/Methanol	High	High	Good for recrystallization of salts.
DMSO	High	High	Standard solvent for biological assays.
Diethyl Ether	Moderate	Insoluble	Use to precipitate the HCl salt from ethanol.

## Part 3: Field-Proven Insights for Handling The "Oil-to-Solid" Strategy

The free base of 2-aminoethyl 2-thienyl sulfide is prone to oxidative degradation (disulfide formation or S-oxidation).

- Recommendation: Do not store the free base. Immediately convert it to a stable salt (Hydrochloride or Oxalate).
- Protocol: Dissolve the crude oil in dry ethanol, cool to 0°C, and add 1.1 equivalents of HCl in dioxane/ether. The salt precipitates as a stable solid.

## pH-Dependent Solubility Switch

This compound exhibits classic "pH-switchable" solubility, which is the primary method for purification without chromatography.

- Acidic pH (< 4): The amine is protonated (

- ). The species is water-soluble and lipid-insoluble. Wash organic impurities away with DCM.
- Basic pH (> 10): The amine is deprotonated (

). The species is water-insoluble and lipid-soluble. Extract product into DCM.

## Oxidation Sensitivity

The thioether linkage (-S-) is susceptible to oxidation by peroxides or vigorous stirring in air, forming the sulfoxide (

- ).
- Precaution: Degas all solvents with nitrogen/argon before use. Avoid chlorinated solvents (like DCM) that have not been stabilized, as they can generate HCl/phosgene or radical species over time.

## Part 4: Experimental Protocols

### Protocol A: Synthesis via Thiol Alkylation

Rationale: Direct alkylation of 2-thiophenethiol with 2-chloroethylamine is the most efficient route.

- Reagents: 2-Thiophenethiol (1.0 eq), 2-Chloroethylamine HCl (1.1 eq), Potassium Carbonate ( , 2.5 eq).
- Solvent: Acetone (reflux) or DMF (60°C).
- Procedure:
  - Suspend in solvent under atmosphere.
  - Add 2-thiophenethiol and stir for 15 min (formation of thiolate anion).

- Add 2-chloroethylamine HCl portion-wise.
- Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.
- Workup (Solubility-Driven):
  - Filter off inorganic salts ( , excess carbonate).
  - Concentrate filtrate.
  - Acid/Base Extraction: Dissolve residue in 1M HCl (aqueous). Wash with Ether (removes unreacted thiol/disulfides). Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.

## Protocol B: Determination of Equilibrium Solubility (Shake-Flask)

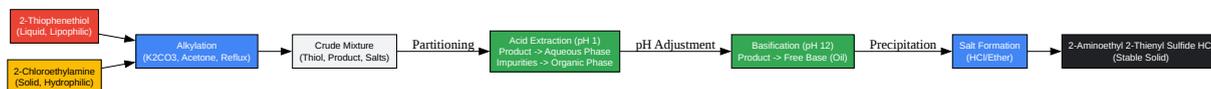
Rationale: A self-validating method to determine exact solubility for formulation.

- Preparation: Add excess solid (HCl salt) or oil (Free base) to 5 mL of buffer (pH 1.2, 7.4) or solvent.
- Equilibration: Shake at 25°C for 24 hours.
- Filtration: Filter through a 0.45 µm PVDF syringe filter (pre-saturated).
- Quantification: Dilute filtrate and analyze via HPLC-UV (230-250 nm detection for thiophene ring).
  - Self-Validation: Check the filter cake for undissolved solid to ensure saturation was maintained.

## Part 5: Visualization of Workflows

### Figure 1: Synthesis & Purification Pathway

A logical flow for synthesizing the target and using solubility switches for purification.

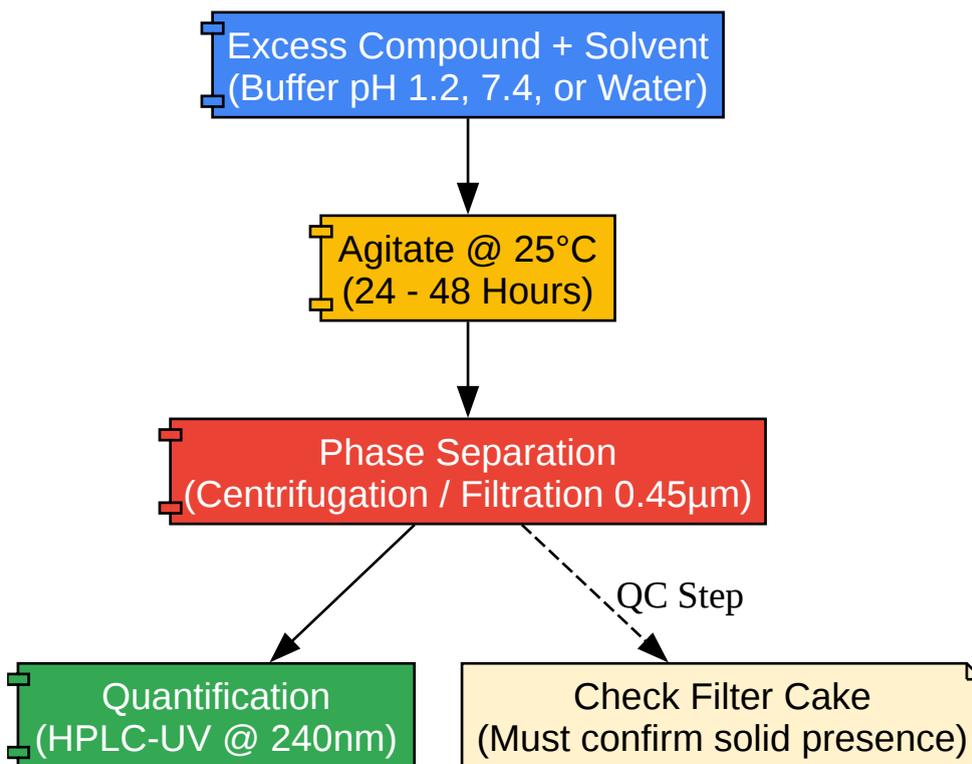


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Caption: Synthesis of 2-aminoethyl 2-thienyl sulfide via thiol alkylation, utilizing pH-dependent solubility switches for purification.

## Figure 2: Solubility Determination Workflow

Standardized protocol for determining thermodynamic solubility.



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Caption: Shake-flask method for determining equilibrium solubility, ensuring saturation via filter cake validation.

## References

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